BenchChemオンラインストアへようこそ!

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Physicochemical property profiling basicity modulation lead optimization

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1823639-69-5; MF: C10H16F2N2O; MW: 218.24 g/mol) is a synthetic heterocyclic building block consisting of a 4,4-difluoropiperidine ring linked via a carbonyl bridge to a pyrrolidin-3-yl moiety. It is supplied at ≥95% purity by multiple vendors.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
CAS No. 1823639-69-5
Cat. No. B1530544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
CAS1823639-69-5
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2
InChIKeyJHHXFOUVVJOJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Evidence Guide for (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1823639-69-5): A Gem-Difluoro Heterocyclic Building Block for Sigma-1, Orexin, and Monoamine-Targeted Research


(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1823639-69-5; MF: C10H16F2N2O; MW: 218.24 g/mol) is a synthetic heterocyclic building block consisting of a 4,4-difluoropiperidine ring linked via a carbonyl bridge to a pyrrolidin-3-yl moiety. It is supplied at ≥95% purity by multiple vendors . Its core structural feature—geminal difluorination at the piperidine 4-position—imparts a ~3.1-unit reduction in basicity (conjugate acid pKa ~3.15) and an approximately 7–8-unit shift relative to unsubstituted piperidine (pKa ~11.2), substantially altering physicochemical and pharmacological properties [1]. The compound serves as a versatile intermediate for constructing sigma-1 receptor (σ1R) ligands, orexin receptor modulators, and monoamine reuptake inhibitors [2].

Why Generic Substitution of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone with In-Class Analogs Fails


In-class analogs such as (3,3-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, (4-(difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, or the non-fluorinated piperidin-1-yl(pyrrolidin-3-yl)methanone cannot be assumed interchangeable. Geminal fluorine substitution at the piperidine 4-position lowers the conjugate acid pKa by approximately 7–8 log units relative to piperidine, fundamentally altering protonation state at physiological pH and thereby influencing membrane permeability, solubility, and target binding [1]. In a σ1R pyrazolo[3,4-d]pyrimidine series, the 4,4-difluoropiperidin-1-yl substituent conferred a Ki of 108 nM versus 200 nM for the unsubstituted piperidin-1-yl—a 1.85-fold improvement driven by specific stereoelectronic effects not replicated by regioisomeric or non-fluorinated variants [2]. These data illustrate that simple substitution by an in-class analog without the 4,4-gem-difluoro pattern risks loss of target engagement, altered pharmacokinetics, and non-reproducible biological results.

Quantitative Differentiation Evidence for (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Relative to Close Analogs


Basicity Modulation: 4,4-Difluoropiperidine Exhibits a ~7–8 Unit pKa Reduction Relative to Unsubstituted Piperidine

Geminal difluorination at the 4-position of piperidine reduces the basicity of the nitrogen center. Experimentally, 4,4-difluoropiperidine has a conjugate acid pKa of approximately 3.15 [1]. By comparison, the conjugate acid of unsubstituted piperidine has a pKa of approximately 11.2 [2]. This represents an approximately 7–8 log unit decrease in basicity, meaning the difluorinated amine is >10⁷-fold less basic than piperidine. At physiological pH (7.4), 4,4-difluoropiperidine is >99.99% neutral while piperidine is >99.9% protonated, resulting in profoundly different solubility, permeability, and protein-binding profiles.

Physicochemical property profiling basicity modulation lead optimization

Sigma-1 Receptor Affinity: 4,4-Difluoropiperidin-1-yl Substituent Outperforms Piperidin-1-yl by 1.85-Fold

In a series of pyrazolo[3,4-d]pyrimidine σ1R ligands, the 4,4-difluoropiperidin-1-yl substituent at position 4 (compound 9b) exhibited a Ki of 108 nM for human σ1R, whereas the corresponding unsubstituted piperidin-1-yl analog (compound 9a) showed a Ki of 200 nM [1]. This corresponds to a 1.85-fold improvement in binding affinity. Both compounds exhibited equivalent σ2R inhibition (67% at 1 μM in guinea pig brain membranes), indicating that the gain in σ1R affinity does not come at the cost of shifted subtype selectivity within this pair.

Sigma-1 receptor sigma ligands pain CNS

Structural Differentiation: Regioisomeric and Substitution-Pattern Comparisons Among Difluoropiperidine-Pyrrolidine Methanones

The target compound (4,4-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1823639-69-5) differs from its closest regioisomer, (3,3-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1315691-41-8), in the position of geminal fluorine atoms (C4 vs. C3 of the piperidine ring) . It further differs from the difluoromethyl analog, (4-(difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1999629-57-0), where the CF₂ group is one carbon removed from the ring . The 4,4-gem-difluoro positioning places the electronegative fluorine atoms directly on the ring, maximizing through-bond induction on the piperidine nitrogen and minimizing the conformational degrees of freedom relative to the difluoromethyl variant. No public head-to-head pharmacological comparison data between these specific regioisomers were identified.

Structure-activity relationship regioisomer comparison fluorination pattern

Critical Evidence Gap: No Direct Experimental Head-to-Head Data for the Full Molecule

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) through May 2026 revealed no published head-to-head experimental comparison of the intact (4,4-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone molecule against its closest analogs (e.g., 3,3-difluoro regioisomer, non-fluorinated piperidine variant, 4-difluoromethyl analog) in any biological assay [1][2][3]. The quantitative evidence available (Sections 3.1–3.2) derives from class-level studies on the 4,4-difluoropiperidine fragment or from analogs within specific chemotypes (pyrazolo[3,4-d]pyrimidines, indole-2-carboxamides) rather than from the piperidine-carbonyl-pyrrolidine scaffold itself. Users are advised that procurement decisions for this compound must rely on the well-characterized fragment properties of the 4,4-difluoropiperidine core and on careful structural verification against regioisomeric contaminants.

Evidence gap procurement caveat decision framework

Best Application Scenarios for (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone Based on Quantitative Evidence


Sigma-1 Receptor (σ1R) Ligand Design and SAR Library Construction

The 4,4-difluoropiperidine fragment provides a 1.85-fold σ1R affinity gain over the piperidine analog (Ki 108 nM vs. 200 nM) when incorporated into a pyrazolo[3,4-d]pyrimidine scaffold [1]. (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone can serve as a masked or activated form of this privileged fragment for constructing σ1R-focused screening libraries, where the carbonyl-pyrrolidine handle enables rapid diversification without perturbing the gem-difluoro moiety.

Orexin Receptor Modulator Development Programs

The 4,4-difluoropiperidine core, when coupled with appropriate quinoline or azabenzimidazole substituents, has yielded orexin-1 receptor (OX1R) selective antagonists with >625-fold selectivity over OX2R in rat [2]. This building block enables medicinal chemistry teams to install the difluoropiperidine moiety onto diverse orexin-targeted scaffolds via the pyrrolidine amine handle [3].

CNS-Penetrant Compound Optimization Leveraging pKa Modulation

The ~7–8 unit pKa reduction conferred by 4,4-gem-difluorination shifts the piperidine nitrogen from a predominantly protonated state (pKa ~11.2) to an essentially neutral state (pKa ~3.15) at physiological pH [4]. This property is strategically valuable for reducing P-glycoprotein recognition, improving blood-brain barrier penetration, and lowering hERG channel affinity in CNS drug candidates, as documented in H3 receptor inverse agonist programs [5].

Monoamine Reuptake Inhibitor Scaffold Assembly

Roche patents describe aryl and heteroaryl pyrrolidinyl/piperidinyl ketone derivatives as modulators of serotonin, norepinephrine, and dopamine reuptake [6]. The specific carbonyl-linked pyrrolidine-piperidine architecture of this compound positions it as a direct intermediate for constructing patented monoamine modulator chemotypes, where the 4,4-difluoro substitution modulates amine basicity to fine-tune transporter selectivity.

Quote Request

Request a Quote for (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.